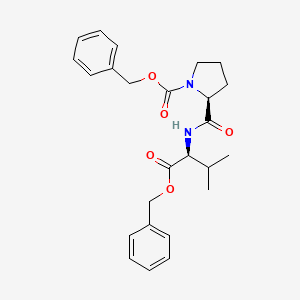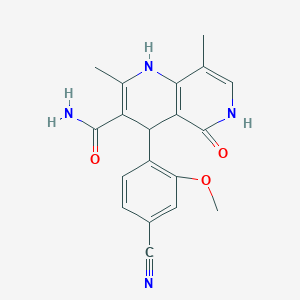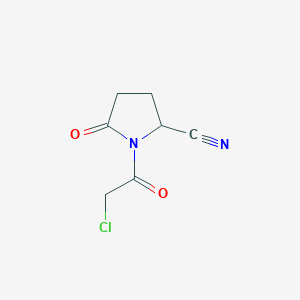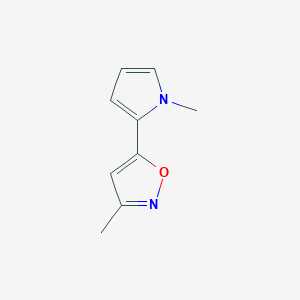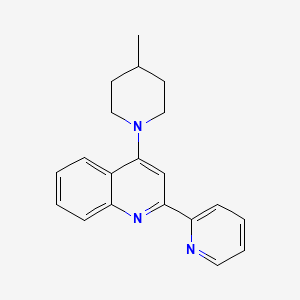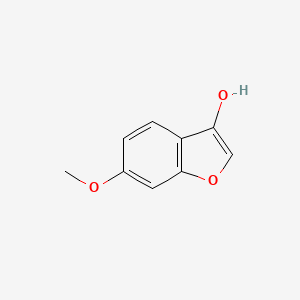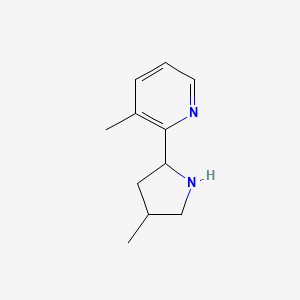
3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methylpyridine with 4-methylpyrrolidine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as tetrahydrofuran (THF) at reflux temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased efficiency, reduced reaction times, and improved safety. For instance, a continuous flow setup using a packed column with a catalyst like Raney nickel can facilitate the α-methylation of pyridine derivatives to produce the target compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce piperidine derivatives .
Scientific Research Applications
3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog with a single methyl group on the pyridine ring.
4-Methylpyrrolidine: A related compound with a methyl group on the pyrrolidine ring.
3-Hydroxy-5-methylpiperidin-1-yl derivatives: Compounds with similar structural motifs but different functional groups
Uniqueness
3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-methyl-2-(4-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-8-6-10(13-7-8)11-9(2)4-3-5-12-11/h3-5,8,10,13H,6-7H2,1-2H3 |
InChI Key |
OKSLZEZNPNGHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


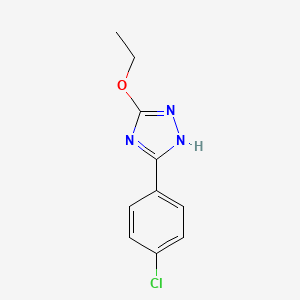
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
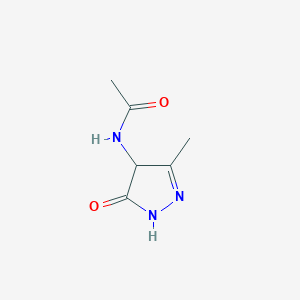
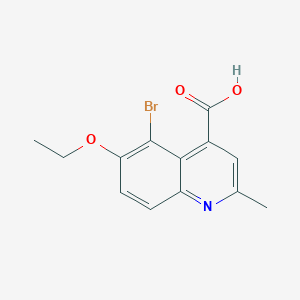
![5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12874850.png)
copper](/img/structure/B12874855.png)
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12874870.png)
![1H-Pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B12874879.png)
